1-(3-Chloro-4-methylphenyl)pentan-1-one
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Overview
Description
1-(3-Chloro-4-methylphenyl)pentan-1-one is an organic compound with the molecular formula C12H15ClO. It is a member of the synthetic cathinone family, which are derivatives of cathinone, a naturally occurring stimulant found in the khat plant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)pentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-methylbenzoyl chloride and pentan-1-one as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Explored for its potential therapeutic applications, although its psychoactive properties limit its use.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)pentan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its psychoactive effects .
Comparison with Similar Compounds
4-Chloro-α-PVP: 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one.
4-MDMC: 1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one.
4F-3-Methyl-α-PVP: 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.
Comparison: 1-(3-Chloro-4-methylphenyl)pentan-1-one is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and potency, making it a compound of interest for further research .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-4-5-12(14)10-7-6-9(2)11(13)8-10/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCPURQQZKXFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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